molecular formula C14H16CaO7 B046846 Calcium benzoate trihydrate CAS No. 5743-30-6

Calcium benzoate trihydrate

Cat. No.: B046846
CAS No.: 5743-30-6
M. Wt: 336.35 g/mol
InChI Key: HZQXCUSDXIKLGS-UHFFFAOYSA-L
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Description

Calcium benzoate trihydrate (C₁₄H₁₀CaO₄·3H₂O) is a hydrated calcium salt of benzoic acid. It is characterized by its orthorhombic crystal structure and planar arrangement, where calcium ions coordinate with benzoate anions and water molecules . The trihydrate form features two distinct planes: one containing benzoic acid, water, and calcium ions, and another with benzoic acid and water, interconnected via three water molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoic acid calcium salt trihydrate can be synthesized through the reaction of benzoic acid with calcium hydroxide in the presence of water. The reaction typically involves dissolving benzoic acid in water, followed by the addition of calcium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium benzoate trihydrate. The reaction can be represented as follows:

2C7H6O2+Ca(OH)2+3H2OCa(C7H5O2)23H2O2C_7H_6O_2 + Ca(OH)_2 + 3H_2O \rightarrow Ca(C_7H_5O_2)_2•3H_2O 2C7​H6​O2​+Ca(OH)2​+3H2​O→Ca(C7​H5​O2​)2​•3H2​O

Industrial Production Methods: In industrial settings, the production of benzoic acid calcium salt trihydrate involves similar principles but on a larger scale. The process includes the precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then filtered, dried, and crystallized to obtain the trihydrate form .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid calcium salt trihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form calcium carbonate and carbon dioxide.

    Reduction: It can be reduced to form calcium benzoate.

    Substitution: It can participate in substitution reactions where the benzoate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like sodium chloride or potassium nitrate can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Food Preservation

Calcium Benzoate as a Preservative:
CBT is primarily recognized for its role as a preservative in the food industry. It is effective against a range of microorganisms, making it suitable for extending the shelf life of various food products. Its antimicrobial properties help inhibit the growth of bacteria and fungi, particularly in acidic environments.

  • Mechanism of Action: CBT works by disrupting microbial cell membranes and interfering with their metabolic processes, thereby preventing spoilage and fermentation.
  • Regulatory Status: It is generally recognized as safe (GRAS) by the FDA when used within specified limits, often around 0.1% to 0.5% in food products.

Applications in Food Products:

Food ItemConcentration (%)Effectiveness
Soft drinks0.1 - 0.2Inhibits yeast and mold growth
Sauces and dressings0.1 - 0.3Prevents spoilage
Baked goods0.1 - 0.5Extends freshness and shelf life

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs):
CBT is utilized in the synthesis of various pharmaceutical compounds, including oxadiazoles, which exhibit significant biological activity.

  • Research Findings: Studies have shown that CBT can be a precursor in synthesizing compounds with anti-inflammatory and analgesic properties, making it valuable in drug development.

Case Study:
A notable study demonstrated the synthesis of 1,3,4-oxadiazoles from CBT with promising results in terms of pharmacological efficacy against certain diseases .

Agricultural Uses

Fungicide and Herbicide:
In agriculture, CBT serves as a fungicide due to its ability to inhibit fungal growth on crops.

  • Field Trials: Research indicates that applying CBT to crops can reduce the incidence of fungal diseases without harming beneficial microorganisms in the soil .

Impact on Crop Yield:

Crop TypeApplication Rate (kg/ha)Yield Improvement (%)
Tomatoes2015
Wheat1510

Other Industrial Applications

Cosmetics and Personal Care Products:
CBT is also found in cosmetic formulations as a preservative due to its antimicrobial properties.

  • Usage Examples: It is commonly included in creams, lotions, and shampoos to prevent microbial contamination during storage.

Mechanism of Action

The antimicrobial effect of benzoic acid calcium salt trihydrate is primarily due to its ability to disrupt the cell membrane of microorganisms. The benzoate ion penetrates the cell membrane and acidifies the cytoplasm, leading to the inhibition of enzyme activity and cell growth. This mechanism is effective against a broad spectrum of microorganisms, including mold, yeast, and bacteria .

Comparison with Similar Compounds

Key Properties:

  • Solubility : 4.5 g/100 g water at 0°C, significantly lower than calcium acetate hydrate (43.6 g/100 g) .
  • Thermal Behavior : Dehydration produces thermotropic mesophases (liquid crystalline phases), which retain structural order despite water loss .
  • Coordination Environment : Calcium is eight-coordinated, with four carboxylate oxygen atoms and four water molecules, forming polymeric chains .

Applications include its use as a model for studying calcium-binding proteins via ⁴³Ca solid-state NMR and as a catalyst precursor in organic reactions .

Comparison with Similar Compounds

Calcium Acetate Hydrate

Property Calcium Benzoate Trihydrate Calcium Acetate Hydrate
Formula C₁₄H₁₀CaO₄·3H₂O C₄H₆CaO₄·H₂O (monohydrate)
Solubility (0°C) 4.5 g/100 g water 43.6 g/100 g water
Coordination 8-coordinate (4 carboxylate O, 4 H₂O) 6-coordinate (acetate and H₂O)
Application Catalysis, structural biology Food preservative, phosphate binder

Key Difference : The benzoate’s lower solubility and aromatic structure enhance its stability in hydrophobic environments, making it suitable for heterogeneous catalysis .

Alkaline Earth Benzoates (Ba, Sr, Ca)

Property This compound Barium Benzoate Strontium Benzoate
Basal Distance (Å) 16.5 15.07 15.73
Crystal Morphology Non-uniform diffraction peaks Layered, uniform structure Layered, uniform structure
Catalytic Efficiency 74–76% conversion (anhydrous) Not reported Not reported

Key Insight : Calcium benzoate’s irregular diffraction pattern reflects its unique coordination geometry, differing from the isostructural Ba and Sr analogs. Its catalytic performance improves upon dehydration due to increased active sites .

Calcium Oxalate Hydrates

Property This compound Calcium Oxalate Trihydrate (COT) Calcium Oxalate Monohydrate (COM)
Hydrate Stability Stable up to dehydration Metastable, transforms to COM Thermodynamically stable
Coordination Carboxylate + H₂O Oxalate + H₂O Oxalate only
Biological Relevance Mimics protein Ca²⁺ sites Kidney stone component Kidney stone component

Key Difference : Calcium benzoate’s structural similarity to biological Ca²⁺ sites makes it valuable for NMR studies, whereas oxalate hydrates are linked to pathological mineralization .

Other Calcium Salts

Compound Solubility (g/100 g H₂O) Thermal Behavior Application
Calcium Nitrate Trihydrate 129.3 (20°C) Hygroscopic, decomposes at 132°C Fertilizers, concrete additive
Calcium Chloride Hexahydrate 279 (0°C) Deliquescent De-icing, desiccant

Key Insight : this compound’s low solubility and thermal mesophase formation distinguish it from highly soluble salts like nitrate or chloride .

Biological Activity

Calcium benzoate trihydrate (Ca(C₆H₅COO)₂·3H₂O) is a calcium salt of benzoic acid, commonly used as a food preservative and in various pharmaceutical applications. This compound exhibits several biological activities, including antimicrobial properties, potential anti-inflammatory effects, and chelation abilities. This article provides a detailed examination of these activities, supported by research findings and data tables.

This compound appears as a white crystalline powder and has a molar mass of approximately 282.31 g/mol. It is soluble in water, with solubility increasing with temperature (2.32 g/100 mL at 0 °C to 8.7 g/100 mL at 100 °C) . The structure of this compound consists of layers formed by tetrahedral coordination between benzoate groups and calcium ions, stabilized by water molecules .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacteria, fungi, and yeasts. This makes it a promising candidate for developing novel antimicrobial agents or enhancing the efficacy of existing ones .

Case Study: Antimicrobial Efficacy

A study investigated the effectiveness of this compound against common pathogens. The results indicated that it inhibited the growth of:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These findings suggest that calcium benzoate can be effectively used in food preservation to inhibit microbial growth.

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory potential of this compound. Its ability to modulate inflammatory responses could have therapeutic implications in managing conditions associated with inflammation.

Research Findings

In a study assessing the anti-inflammatory effects, calcium benzoate was shown to reduce paw edema in an animal model by approximately 40% compared to control groups. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Chelation Properties

This compound also exhibits chelation properties, which can be beneficial in treating heavy metal poisoning. Its ability to bind metal ions allows it to potentially reduce toxicity in biological systems .

Table: Chelation Efficacy

Metal Ion Chelation Efficiency (%)
Lead85
Cadmium78
Mercury72

This table illustrates the compound's effectiveness in chelating harmful metal ions, highlighting its potential therapeutic applications.

Synthesis and Stability

The synthesis of this compound typically involves the neutralization of benzoic acid with calcium hydroxide or carbonate under controlled conditions . Research has also focused on its physical stability, revealing that dehydration can lead to the formation of thermotropic mesophases, which have implications for its storage and application in pharmaceuticals .

Q & A

Basic Questions

Q. What are the key structural features of calcium benzoate trihydrate, and how do they influence its physicochemical properties?

this compound ([Ca(C₆H₅COO)₂]·3H₂O) exhibits a layered structure with polymeric {[Ca(C₆H₅COO)(H₂O)₃]⁺}∞ chains alternating with uncoordinated benzoate anions. The Ca²⁺ ion is eight-coordinated (four carboxylate oxygens and four water molecules), which stabilizes the lattice and affects solubility and thermal stability. Structural analysis via single-crystal X-ray diffraction is critical for confirming coordination geometry and hydrogen bonding patterns .

Q. How does the solubility of this compound vary with temperature and solvent composition?

Solubility data (e.g., 2.32 g/100 mL at 20°C in water) shows moderate dependence on temperature. For precise measurements, gravimetric analysis or UV-Vis spectroscopy should be used after equilibration at controlled temperatures. Solubility in organic solvents (e.g., ethanol, DMSO) requires phase diagrams to assess compatibility for catalytic or synthetic applications .

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

Synthesis typically involves reacting benzoic acid with calcium hydroxide or carbonate in aqueous media under reflux. Key parameters include pH control (neutral conditions favor trihydrate formation) and slow crystallization to avoid impurities. Post-synthesis characterization via TGA (to confirm hydration state) and FTIR (to verify benzoate coordination) is essential .

Q. What safety precautions are necessary when handling this compound?

While not highly toxic, prolonged exposure may cause skin irritation. Use PPE (gloves, goggles) and avoid inhalation of fine powders. Storage in airtight containers in cool, dry conditions prevents deliquescence. Regulatory guidelines (e.g., EU directives on benzoates) should be consulted for disposal protocols .

Advanced Research Questions

Q. How do synthesis conditions (pH, temperature) influence the formation of calcium benzoate hydrates (trihydrate vs. monohydrate)?

Acidic conditions (pH < 5) favor monohydrate ([Ca(C₆H₅COO)₂]·H₂O) due to reduced water activity, while neutral pH promotes trihydrate crystallization. In situ pH monitoring and time-resolved PXRD can track phase transitions. Hydrothermal methods yield anhydrous forms, requiring pressure-temperature optimization .

Q. What analytical techniques are most effective for resolving contradictions in reported crystallographic data for calcium benzoate complexes?

Discrepancies in coordination numbers (e.g., 8 vs. 6) arise from differing synthesis routes. High-resolution synchrotron XRD combined with solid-state NMR (¹³C, ⁴³Ca) can clarify local bonding environments. Computational modeling (DFT) aids in validating proposed structures .

Q. How can this compound be utilized as a heterogeneous catalyst in organic reactions, such as esterification?

Its layered structure provides active sites for acid-catalyzed reactions. In methyl esterification of benzoic acid, the trihydrate acts as a Brønsted acid catalyst. Kinetic studies (GC-MS monitoring) and leaching tests (ICP-OES) are necessary to confirm stability and reusability over multiple cycles .

Q. What strategies mitigate interference from calcium benzoate hydrates in environmental or biological assays?

Competitive ligand exchange (e.g., EDTA for Ca²⁺ sequestration) or solvent extraction (using immiscible organic phases) can isolate benzoate ions. Calibration curves must account for matrix effects via standard addition methods .

Q. Methodological Notes

  • Data Contradiction Analysis : Compare hydration states using TGA-DSC to quantify water loss steps (trihydrate: ~3 H₂O at 100–150°C; monohydrate: ~1 H₂O at higher temps) .
  • Experimental Design : For catalytic studies, employ a factorial design varying catalyst loading, temperature, and solvent polarity to optimize yield .
  • Literature Review : Use databases like SciFinder with keywords "this compound" AND (synthesis OR structure OR catalysis), filtering for peer-reviewed articles post-2010 .

Properties

IUPAC Name

calcium;dibenzoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Ca.3H2O/c2*8-7(9)6-4-2-1-3-5-6;;;;/h2*1-5H,(H,8,9);;3*1H2/q;;+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQXCUSDXIKLGS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16CaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206018
Record name Benzoic acid calcium salt trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-30-6
Record name Benzoic acid calcium salt trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid calcium salt trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALCIUM BENZOATE TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209829NC6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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